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Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid, a key intermediate in organic

synthesis and drug discovery. This document delves into its structural and physicochemical

characteristics, reactivity profile, and analytical methodologies for its characterization. Drawing

from established scientific literature and validated experimental protocols, this guide is intended

to be an essential resource for researchers and professionals engaged in the fields of

medicinal chemistry, process development, and analytical sciences.

Introduction and Molecular Overview
2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known by its IUPAC name 2-(2-

methoxycarbonylphenyl)acetic acid and CAS Registry Number 14736-49-3, is a dicarboxylic

acid monoester.[1] It is structurally a derivative of homophthalic acid, where one of the

carboxylic acid groups is esterified with a methyl group. This structural feature imparts a unique
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combination of acidic and ester functionalities, making it a versatile building block in the

synthesis of a variety of heterocyclic compounds and complex organic molecules. Its role as a

homophthalic acid monoester makes it a key precursor in reactions such as the Castagnoli-

Cushman reaction for the synthesis of tetrahydroisoquinolone scaffolds, which are prevalent in

many biologically active compounds.

Molecular Structure:

Caption: 2D structure of 2-[2-(Methoxycarbonyl)phenyl]acetic acid.

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application in

synthesis, and for predicting its behavior in biological systems. The following table summarizes

the key physicochemical properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid.
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Property Value Source

IUPAC Name

2-(2-

methoxycarbonylphenyl)acetic

acid

--INVALID-LINK--[1]

CAS Number 14736-49-3 --INVALID-LINK--[1]

Molecular Formula C₁₀H₁₀O₄ --INVALID-LINK--[1]

Molecular Weight 194.19 g/mol --INVALID-LINK--[1]

Appearance White to off-white solid --INVALID-LINK--[2]

Melting Point

Data not available for this

specific isomer. A related

isomer, 2-[2-methoxy-3-

(methoxycarbonyl)phenyl]aceti

c acid, has a melting point of

129-132°C.[3]

Boiling Point Data not available.

Solubility

Soluble in polar organic

solvents.[2] A related isomer is

soluble in chloroform,

methanol, and pyridine.[3]

pKa

Data not available for this

specific isomer. The pKa of a

related isomer, 2-[2-methoxy-

3-

(methoxycarbonyl)phenyl]aceti

c acid, is reported as 4.84.[3]

Experimental Protocol for Melting Point Determination:

The melting point of a solid organic compound can be determined using a capillary melting

point apparatus.[4][5][6][7][8]
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Sample Preparation: A small amount of the dry, crystalline 2-[2-
(Methoxycarbonyl)phenyl]acetic acid is finely powdered.

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to

pack a small amount (2-3 mm in height) of the compound into the sealed end.

Measurement: The loaded capillary tube is placed in the heating block of a melting point

apparatus. The temperature is increased at a slow, controlled rate (1-2 °C per minute) near

the expected melting point.

Observation: The temperature range is recorded from the point at which the first drop of

liquid is observed to the temperature at which the entire sample has melted. A sharp melting

range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol for pKa Determination via Potentiometric Titration:

The acid dissociation constant (pKa) can be experimentally determined by potentiometric

titration.[9][10]

Solution Preparation: A standard solution of 2-[2-(Methoxycarbonyl)phenyl]acetic acid of

known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-alcohol

mixture to ensure solubility).

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred

continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the

titrant.

Data Collection: The titrant is added in small, precise increments, and the pH of the solution

is recorded after each addition, allowing the system to reach equilibrium.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where half of the

carboxylic acid has been neutralized.

Chemical Properties and Reactivity
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The chemical reactivity of 2-[2-(Methoxycarbonyl)phenyl]acetic acid is governed by the

interplay of its carboxylic acid and methyl ester functional groups, as well as the aromatic ring.

3.1. Acidity and Ester Hydrolysis:

The carboxylic acid group is acidic and will react with bases to form carboxylate salts. Under

acidic or basic conditions, the methyl ester can undergo hydrolysis to yield the corresponding

dicarboxylic acid, homophthalic acid.

3.2. Esterification:

The carboxylic acid functionality can be further esterified in the presence of an alcohol and an

acid catalyst, a reaction known as Fischer esterification.[11] This allows for the synthesis of

diesters of homophthalic acid.

3.3. Decarboxylation:

Like other phenylacetic acids, 2-[2-(Methoxycarbonyl)phenyl]acetic acid can undergo

decarboxylation under certain conditions, although this typically requires forcing conditions or

the presence of specific catalysts. The presence of a benzylic carbon can facilitate this

process.

3.4. Reactivity as a Homophthalic Acid Monoester:

A key aspect of the reactivity of this compound is its role as a homophthalic acid monoester. It

can be used as a surrogate for homophthalic anhydride in the Castagnoli-Cushman reaction

with imines. This reaction is typically activated by reagents such as 1,1'-carbonyldiimidazole

(CDI) or acetic anhydride and leads to the formation of tetrahydroisoquinolone esters, which

are important scaffolds in medicinal chemistry.
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Caption: The Castagnoli-Cushman reaction workflow.

Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 2-[2-
(Methoxycarbonyl)phenyl]acetic acid.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[12][13]

[14][15][16]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number

and chemical environment of the hydrogen atoms in the molecule. Expected signals would

include those for the aromatic protons, the methylene protons of the acetic acid moiety, and

the methyl protons of the ester group. The splitting patterns of the aromatic protons can

provide information about the substitution pattern on the benzene ring.[17][18][19][20][21]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon

atoms in the molecule.[13][22][23][24] Expected signals would include those for the aromatic

carbons, the methylene carbon, the methyl carbon of the ester, and the two carbonyl carbons

(one from the carboxylic acid and one from the ester).

Standard Protocol for NMR Sample Preparation and Acquisition:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard,

such as tetramethylsilane (TMS), may be added for chemical shift referencing.

Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR,

standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is

employed to simplify the spectrum, and a longer relaxation delay may be necessary to obtain

quantitative data for the quaternary carbons.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting

the absorption of infrared radiation.[19][25][26][27][28]

Expected Characteristic IR Absorptions:

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

C=O stretch (carboxylic acid): A strong absorption around 1710 cm⁻¹.

C=O stretch (ester): A strong absorption around 1735 cm⁻¹.

C-O stretch (ester and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

Standard Protocol for Solid-State FTIR Analysis (Thin Film Method):

Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g.,

methylene chloride).

Film Deposition: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the

solvent is allowed to evaporate, leaving a thin film of the compound.

Spectrum Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer,

and the spectrum is recorded.
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4.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.[29][30]

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion

peak corresponding to the molecular weight of the compound (194.19 g/mol ) is expected.

Fragmentation Pattern: Common fragmentation pathways for this molecule would include the

loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the

bond between the aromatic ring and the acetic acid side chain. PubChem lists major

fragments at m/z 127, 118, and 162.[1]

Standard Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam,

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected.

Safety, Handling, and Storage
5.1. Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-[2-(Methoxycarbonyl)phenyl]acetic acid is classified as:

Harmful if swallowed (Acute toxicity, oral - Category 4)[31]

Causes skin irritation (Skin corrosion/irritation - Category 2)[31]

Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[31]
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May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)

[31]

5.2. Safe Handling:

Use in a well-ventilated area.[32]

Avoid breathing dust.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.[32]

Wash hands thoroughly after handling.[32]

5.3. Storage:

Store in a cool, dry place away from incompatible materials.[32]

Keep the container tightly closed.

5.4. Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-[2-(Methoxycarbonyl)phenyl]acetic acid is a valuable and versatile building block in

organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest.

A thorough understanding of its physical and chemical properties, as detailed in this guide, is

essential for its effective and safe utilization in research and development. The analytical

protocols provided herein serve as a practical guide for the characterization and quality control

of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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